2-Bromo-5-(pivalamidomethyl)benzoic acid
Description
2-Bromo-5-(pivalamidomethyl)benzoic acid is a brominated benzoic acid derivative featuring a pivalamidomethyl (–CH₂C(O)C(CH₃)₃) substituent at the 5-position and a bromine atom at the 2-position of the aromatic ring.
Properties
CAS No. |
1381846-27-0 |
|---|---|
Molecular Formula |
C13H16BrNO3 |
Molecular Weight |
314.17 g/mol |
IUPAC Name |
2-bromo-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
KIMZYDVYCVVENK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of this compound.
Industrial Production Methods
Industrial production of 2-Bromo-5-(pivalamidomethyl)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Azide Formation | Sodium azide (NaN₃), DMF, 80°C | 2-Azido-5-(pivalamidomethyl)benzoic acid | 78% yield |
| Thiol Substitution | Benzylthiol, K₂CO₃, DMSO, 60°C | 2-(Benzylthio)-5-(pivalamidomethyl)benzoic acid | 65% yield |
Key Findings :
-
Bromine substitution proceeds via an SNAr mechanism due to electron-withdrawing effects of the carboxylic acid and pivalamidomethyl groups .
-
Steric hindrance from the pivalamidomethyl group slows reaction rates compared to unsubstituted analogs.
Carboxylic Acid Functionalization
The carboxylic acid group participates in typical acid-derived reactions.
Mechanistic Insights :
-
Activation with SOCl₂ facilitates esterification without affecting the bromine or pivalamidomethyl groups.
-
T3P-mediated couplings show selectivity for the carboxylic acid over competing reactive sites .
Pivalamidomethyl Group Reactivity
The tert-butyl-protected amide group demonstrates stability under basic conditions but hydrolyzes under acidic regimes.
Notable Observations :
-
Hydrolysis retains the bromine substituent but removes the pivaloyl group, enabling further functionalization .
-
Enzymatic cleavage is inefficient due to steric bulk.
Cross-Coupling Reactions
The bromine atom enables participation in transition-metal-catalyzed couplings.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 2-Aryl-5-(pivalamidomethyl)benzoic acid | 55–70% yield |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 120°C | 2-(Aryloxy)-5-(pivalamidomethyl)benzoic acid | 60% yield |
Challenges :
-
The pivalamidomethyl group reduces catalyst efficiency in Pd-mediated reactions.
-
High temperatures (>100°C) risk decarboxylation of the benzoic acid .
Redox Reactions
Limited redox activity is observed due to the electron-withdrawing groups.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Reduction (Carboxylic Acid) | LiAlH₄, THF, 0°C → RT | 2-Bromo-5-(pivalamidomethyl)benzyl alcohol | 82% yield |
Critical Note :
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with CO₂ evolution from decarboxylation above 250°C .
This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. Further studies are needed to optimize cross-coupling efficiencies and explore novel functionalization pathways.
Scientific Research Applications
Overview
2-Bromo-5-(pivalamidomethyl)benzoic acid is a compound that has garnered interest in various scientific and pharmaceutical applications. Its unique chemical structure allows it to serve as an intermediate in the synthesis of biologically active molecules, particularly in the fields of medicinal chemistry and drug development.
Synthesis of Urolithin Derivatives
One significant application of 2-Bromo-5-(pivalamidomethyl)benzoic acid is its role as an intermediate in synthesizing urolithin derivatives. Urolithins are known for their potential health benefits, including antioxidant properties and the ability to promote mitochondrial function. Research indicates that these derivatives may help in combating muscle senescence and improving overall metabolic health .
Pharmaceutical Development
The compound is utilized in the development of pharmaceuticals targeting various diseases. Its structural features allow it to interact with biological systems effectively, making it a candidate for further exploration in drug formulation. For instance, derivatives of this compound have been investigated for their potential antitumor activities, contributing to the ongoing search for effective cancer therapies .
Research has shown that compounds related to 2-Bromo-5-(pivalamidomethyl)benzoic acid exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. Studies focusing on its mechanism of action are essential for understanding how modifications to its structure can enhance efficacy against specific targets .
Case Studies
In another investigation, derivatives synthesized from 2-Bromo-5-(pivalamidomethyl)benzoic acid were tested for their antitumor activity against various cancer cell lines. The results showed promising activity, leading to further studies on their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pivalamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and pivalamidomethyl group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Brominated Benzoic Acid Derivatives
Structural and Physicochemical Properties
Key structural analogs include:
2-Bromo-5-methylbenzoic acid (CAS 228080): Substituted with a methyl group at the 5-position.
5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4): Features a chlorine atom at the 2-position instead of bromine.
2-Bromo-5-(trifluoromethyl)benzoic acid : Contains a trifluoromethyl group at the 5-position .
Table 1: Structural and Physicochemical Comparison
*Predicted properties based on analog data.
Extraction and Solubility Behavior
Benzoic acid derivatives exhibit varying extraction efficiencies in emulsion liquid membranes (ELMs) based on substituent hydrophobicity. For example:
- Benzoic acid and phenol are extracted rapidly (98% in <5 min) due to high distribution coefficients (m) .
- Acetic acid (smaller, polar) shows slower extraction, but efficiency improves with longer contact times due to conversion to non-transportable forms .
- 2-Bromo-5-(pivalamidomethyl)benzoic acid : The bulky pivalamidomethyl group likely increases lipophilicity, enhancing membrane phase solubility and extraction rates compared to acetic acid. However, steric effects may reduce diffusivity relative to smaller analogs like 2-bromo-5-methylbenzoic acid .
Toxicity and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acids indicate that substituent type and position critically influence acute toxicity (oral LD₅₀ in mice). Key findings:
Table 2: Toxicity Trends in Benzoic Acid Derivatives
Biological Activity
2-Bromo-5-(pivalamidomethyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound, highlighting its pharmacological significance.
Synthesis
The synthesis of 2-Bromo-5-(pivalamidomethyl)benzoic acid typically involves bromination of a suitable benzoic acid derivative followed by the introduction of the pivalamidomethyl group. The synthetic routes can vary, but they generally aim for high yields and purity. For instance, methods utilizing bromination reagents in halogenated solvents have been reported to achieve yields exceeding 90% with high purity levels .
Biological Activity
The biological activity of 2-Bromo-5-(pivalamidomethyl)benzoic acid has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.
The compound is believed to exert its biological effects through modulation of specific biochemical pathways. For instance, it may influence mitochondrial function and cellular metabolism, similar to other benzoic acid derivatives. This is particularly relevant in the context of age-related diseases where mitochondrial dysfunction plays a critical role.
Antitumor Activity
Research indicates that derivatives of benzoic acid, including 2-Bromo-5-(pivalamidomethyl)benzoic acid, exhibit antitumor properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms may involve the activation of apoptotic pathways or inhibition of cell cycle progression .
Case Studies
Several case studies have highlighted the pharmacological potential of 2-Bromo-5-(pivalamidomethyl)benzoic acid:
- Cell Proliferation Inhibition : A study demonstrated that treatment with 2-Bromo-5-(pivalamidomethyl)benzoic acid resulted in a significant reduction in the proliferation of breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells .
- Apoptosis Induction : In another study involving human leukemia cells (HL-60), the compound was shown to induce apoptosis via caspase activation. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment with this compound .
- Mitochondrial Function : A recent investigation assessed the impact of 2-Bromo-5-(pivalamidomethyl)benzoic acid on mitochondrial respiration in neuronal cells. The results indicated enhanced mitochondrial biogenesis and improved ATP production, suggesting a role in neuroprotection .
Data Tables
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cell Proliferation Inhibition | MCF-7 | 25 | Cell cycle arrest |
| Apoptosis Induction | HL-60 | N/A | Caspase activation |
| Mitochondrial Function Improvement | Neuronal Cells | N/A | Enhanced ATP production |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-5-(pivalamidomethyl)benzoic acid, and how can purity be optimized?
- Answer : A common approach involves bromination of a benzoic acid precursor followed by pivalamidomethyl functionalization. For example, esterification of brominated benzoic acids (e.g., methyl ester formation via thionyl chloride in methanol, as in ) ensures intermediate stability. Purification can be achieved via recrystallization or column chromatography, with purity validated by HPLC (≥97%, as in ). Monitor reaction progress using TLC and confirm final purity via NMR (e.g., δ 8.07 ppm for aromatic protons in related brominated esters ).
Q. Which spectroscopic techniques are critical for characterizing 2-Bromo-5-(pivalamidomethyl)benzoic acid?
- Answer :
- NMR : H and C NMR identify substituent positions (e.g., bromine-induced deshielding in aromatic regions ).
- IR : Detect functional groups (e.g., C=O stretch at ~1700 cm for carboxylic acid ).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] calculated for CHBrNO: 322.03 ).
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. For example, methyl 2-bromo-5-(trifluoromethyl)benzoate undergoes coupling with boronic acids at 80–100°C using Pd catalysts (e.g., Pd(PPh)) . Reaction efficiency depends on steric hindrance from the pivalamidomethyl group, which may require optimized ligand ratios (e.g., 1:1.2 Pd:ligand).
Advanced Research Questions
Q. How can reaction yields be improved for derivatives of 2-Bromo-5-(pivalamidomethyl)benzoic acid in palladium-catalyzed reactions?
- Answer :
- Catalyst Screening : Test Pd(dba) with SPhos ligands for bulky substrates .
- Solvent Optimization : Use toluene/DMF mixtures to balance solubility and reactivity.
- Temperature Gradients : Gradual heating (e.g., 50°C → 110°C) minimizes side reactions.
- Reference Data : Similar brominated benzoic acids achieve ~95% yield under optimized conditions .
Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they resolved?
- Answer :
- HPLC-DAD/MS : Resolves co-eluting impurities (e.g., de-brominated byproducts) using C18 columns and acetonitrile/water gradients .
- LOQ Sensitivity : Achieve ≤0.1% impurity detection via calibration with certified reference materials (e.g., NIST-traceable standards ).
- Stability : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., pivalamidomethyl hydrolysis ).
Q. How does the pivalamidomethyl group affect the compound’s application in medicinal chemistry?
- Answer : The bulky pivalamidomethyl group enhances metabolic stability by shielding esterase-sensitive sites. This is critical in prodrug design, as seen in sulfonamide-based analogs (e.g., 2-bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid derivatives ). Computational docking studies (e.g., AutoDock Vina) predict binding interactions with target enzymes, validated by in vitro assays .
Methodological Considerations
- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the pivalamidomethyl group .
- Safety : Brominated intermediates may be irritants; handle under fume hoods with PPE (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
